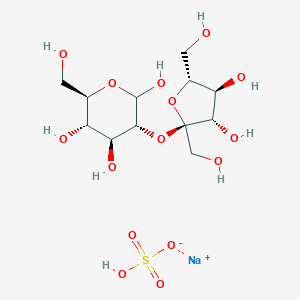
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, compd. with sodium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, compd. with sodium hydrogen sulfate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as "sucrose octasulfate" and is a sulfated derivative of sucrose.
Mecanismo De Acción
The exact mechanism of action of sucrose octasulfate is not fully understood, but it is believed to inhibit viral replication by interfering with the attachment of the virus to host cells. Sucrose octasulfate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Sucrose octasulfate has been shown to have various biochemical and physiological effects on the human body. Studies have shown that sucrose octasulfate can reduce the levels of pro-inflammatory cytokines in the blood, which can help to alleviate symptoms of inflammation. Sucrose octasulfate has also been shown to have anticoagulant properties and can inhibit the formation of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sucrose octasulfate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also soluble in water, which makes it easy to prepare solutions for experiments. However, sucrose octasulfate has some limitations for lab experiments. It can be expensive to synthesize, and the purity of the compound can vary depending on the synthesis method used.
Direcciones Futuras
There are several potential future directions for research on sucrose octasulfate. One area of interest is the development of new antiviral drugs based on sucrose octasulfate. Another area of interest is the use of sucrose octasulfate in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, there is potential for the use of sucrose octasulfate in environmental applications such as water treatment.
Conclusion:
Sucrose octasulfate is a unique and promising compound that has potential applications in various fields such as medicine, biotechnology, and environmental science. Further research is needed to fully understand the mechanism of action and potential applications of sucrose octasulfate. However, the current research suggests that sucrose octasulfate has significant potential for the development of new antiviral drugs and the treatment of inflammatory diseases.
Métodos De Síntesis
Sucrose octasulfate is synthesized by the reaction of sucrose with sulfuric acid. The reaction produces a mixture of sulfated sucrose derivatives, which are then separated and purified using various methods such as chromatography or recrystallization. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Sucrose octasulfate has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and environmental science. One of the most promising applications of sucrose octasulfate is in the treatment of viral infections. Studies have shown that sucrose octasulfate has antiviral properties and can inhibit the replication of various viruses such as herpes simplex virus, human immunodeficiency virus (HIV), and cytomegalovirus.
Propiedades
Número CAS |
17010-02-5 |
|---|---|
Fórmula molecular |
C12H23NaO15S |
Peso molecular |
462.36 g/mol |
Nombre IUPAC |
sodium;(3R,4S,5S,6R)-3-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;hydrogen sulfate |
InChI |
InChI=1S/C12H22O11.Na.H2O4S/c13-1-4-6(16)8(18)9(11(20)21-4)23-12(3-15)10(19)7(17)5(2-14)22-12;;1-5(2,3)4/h4-11,13-20H,1-3H2;;(H2,1,2,3,4)/q;+1;/p-1/t4-,5-,6-,7-,8+,9-,10+,11?,12-;;/m1../s1 |
Clave InChI |
ADBDDOLBTRTZBF-AVJPBIAESA-M |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+] |
SMILES |
C(C1C(C(C(C(O1)O)OC2(C(C(C(O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)O)OC2(C(C(C(O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+] |
Sinónimos |
sucrose hydrogen sulfate sucrose sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Trifluoromethyl)anilino]benzamide](/img/structure/B231983.png)











